molecular formula C16H11F3N2O B5430936 5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B5430936
M. Wt: 304.27 g/mol
InChI Key: GNSGEZSHNQZSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you’re asking about contains a trifluoromethyl group, which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It’s often used in pharmaceuticals and agrochemicals due to its ability to improve biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, specific information on the physical and chemical properties of “5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” was not found in the search results .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. While specific safety and hazard information for “5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” was not found in the search results, compounds containing trifluoromethyl groups can be hazardous and should be handled with care .

Future Directions

The future directions in the research of a compound depend on its potential applications. While specific future directions for “5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” were not found in the search results, trifluoromethyl-substituted compounds are of interest in various fields, including medicinal chemistry .

properties

IUPAC Name

5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)13-8-4-7-12(10-13)15-20-14(22-21-15)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSGEZSHNQZSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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